Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
“Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that appears to contain a furan ring, a pyrrolidine ring, and a pyridine ring . These types of compounds are often studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the furan, pyrrolidine, and pyridine rings would be expected to give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, pyrrolidine, and pyridine rings . These groups can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would be determined by its molecular structure . The presence of the furan, pyrrolidine, and pyridine rings would be expected to influence these properties .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to obtain novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.
Cancer Research
Compounds with furan rings, similar to the one in the molecule , have been studied for their anticancer properties. Theoretical and molecular mechanistic investigations have shown that furan-containing chalcones exhibit activity against lung carcinoma cell lines . This suggests that the compound could be researched for its efficacy in cancer treatment modalities.
Pain Management
The trifluoromethyl group and pyridine moiety present in this compound are often seen in molecules with analgesic properties. For instance, related compounds have shown efficacy in inflammatory and neuropathic rodent models of pain . This indicates potential applications in the development of new pain management drugs.
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as SARMs, optimizing the structure for selective modulation . The compound could be explored for its selectivity and efficacy as a SARM, which has applications in conditions like muscle wasting and osteoporosis.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers and their biological profiles. This compound could be used in research focused on the synthesis of enantioselective molecules, which is crucial for developing drugs with fewer side effects and improved efficacy .
Pharmacokinetic Profile Modification
Modifying the pharmacokinetic profile of a drug can enhance its efficacy and reduce toxicity. The pyrrolidine and pyridine components of this compound could be modified to improve its pharmacokinetic properties, making it a valuable research tool in drug design .
ADME/Tox Studies
The introduction of heteroatomic fragments like furan and pyrrolidine rings can modify physicochemical parameters and improve ADME/Tox results for drug candidates. This compound could be used in studies aimed at understanding and improving drug absorption, distribution, metabolism, and excretion .
Biological Activity and SAR Studies
The structure-activity relationship (SAR) is fundamental in medicinal chemistry. This compound, with its complex structure, could serve as a model for SAR studies to understand how different substituents affect biological activity and binding to target proteins .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Compounds with similar structures often exhibit diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of effects, including cytotoxic effects against certain cancer cell lines .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQPTMHFNENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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